5-Chloro-2-phenoxyphenol Binds to E. coli FabI 7‑Fold More Tightly Than Triclosan (K1 = 1.1 pM vs. 7 pM)
Direct head-to-head kinetic analysis using E. coli FabI established that 5-chloro-2-phenoxyphenol (compound 3) has a K1 of 1.1 pM for the E·NAD+ enzyme complex, making it the most potent inhibitor in the triclosan analog series [1]. This represents a 7‑fold tighter binding compared to triclosan (compound 1, K1 = 7 pM) [1]. The unsubstituted parent 2-phenoxyphenol (compound 2) bound with a K1 of 0.5 µM, approximately 450,000‑fold weaker than 5-chloro-2-phenoxyphenol [1]. Other 5‑substituted analogs showed markedly lower affinities: 5‑fluoro-2-phenoxyphenol (compound 4) K1 = 3.2 nM for E·NAD+ and 5‑methyl-2-phenoxyphenol (compound 5) bound exclusively to E·NADH with K2 = 7.2 nM [1]. The 5-chloro substituent thus uniquely delivers picomolar affinity while retaining the same E·NAD+ selectivity as triclosan [1].
| Evidence Dimension | Dissociation constant (K1) for E. coli FabI E·NAD+ complex |
|---|---|
| Target Compound Data | K1 = 1.1 pM |
| Comparator Or Baseline | Triclosan K1 = 7 pM; 2-phenoxyphenol K1 = 0.5 µM; 5-fluoro-2-phenoxyphenol K1 = 3.2 nM; 5-methyl-2-phenoxyphenol (binds E·NADH only) K2 = 7.2 nM |
| Quantified Difference | 7-fold tighter than triclosan; ~450,000-fold tighter than 2-phenoxyphenol; ~2,900-fold tighter than 5-fluoro analog; ~6,500-fold tighter than 5-methyl analog (based on E·NADH K2) |
| Conditions | E. coli FabI, E·NAD+ enzyme complex, kinetic inhibition assay; Sivaraman et al. (2004) |
Why This Matters
Procurement of 5-chloro-2-phenoxyphenol is essential for experiments requiring the highest-affinity monochloro FabI inhibitor; it surpasses triclosan in intrinsic target binding by 7‑fold, and no other 5‑substituted analog approaches its picomolar potency.
- [1] Sivaraman S, Sullivan TJ, Johnson F, Novichenok P, Cui G, Simmerling C, Tonge PJ. Inhibition of the bacterial enoyl reductase FabI by triclosan: a structure-reactivity analysis of FabI inhibition by triclosan analogues. J Med Chem. 2004;47(3):509-518. doi:10.1021/jm030182i. PMID: 14736233. View Source
